N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide
Description
"N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide" is a benzamide derivative featuring a chromenone (4H-chromen-4-one) core linked via an ether bridge to a substituted benzamide group. The compound integrates a 7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl moiety, which is characteristic of coumarin derivatives, and an acetyl-substituted phenyl group on the benzamide nitrogen.
Synthetically, such compounds are often prepared via multi-step routes involving condensation, alkylation, or cyclization reactions. For instance, analogous chromenone-containing benzamides are synthesized by coupling preformed chromenone intermediates with activated benzoyl chlorides or via nucleophilic aromatic substitution under reflux conditions in aprotic solvents like 1,4-dioxane . Crystallographic characterization of related structures often employs software suites such as SHELX and WinGX for structure refinement and visualization .
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-15(28)20-6-4-5-7-22(20)27-26(30)17-8-10-18(11-9-17)33-25-16(2)32-23-14-19(31-3)12-13-21(23)24(25)29/h4-14H,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVMTMOZCAINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups to the chromen-4-one core using reagents such as methyl iodide and sodium methoxide.
Coupling with benzamide: The final step involves coupling the modified chromen-4-one with N-(2-acetylphenyl)benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the applications of this compound, emphasizing its biological activities, synthesis methodologies, and potential therapeutic implications.
Applications in Medicinal Chemistry
-
Anticancer Activity:
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of benzamides have been evaluated for their ability to inhibit cancer cell proliferation. Compounds with similar structural motifs have shown significant activity against various cancer cell lines, including colorectal carcinoma cells (HCT116), with IC50 values indicating potent effects . -
Antimicrobial Properties:
The synthesis of related benzamide derivatives has demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of specific substituents has been linked to enhanced antimicrobial efficacy, suggesting that the target compound may exhibit similar properties . -
Enzyme Inhibition:
Compounds containing chromenone structures have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. The inhibitory activity of these compounds can be attributed to their ability to interact with the enzyme's active site, potentially leading to therapeutic applications in neurodegenerative diseases .
Synthesis Methodologies
The synthesis of This compound typically involves multi-step organic reactions that may include:
-
Formation of the Chromenone Moiety:
- Starting from readily available precursors, the chromenone structure can be synthesized using condensation reactions followed by cyclization processes.
-
Benzamide Formation:
- The introduction of the benzamide group can be achieved through acylation reactions involving appropriate amines and acid chlorides or anhydrides.
-
Final Coupling Reactions:
- The final product is obtained through coupling reactions that link the chromenone and benzamide components, often requiring careful optimization of reaction conditions to achieve high yields and purity.
Case Studies
Several studies have reported on the biological evaluation of compounds structurally related to This compound :
- Anticancer Studies:
- Antimicrobial Evaluation:
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a specific enzyme involved in inflammation, thereby reducing the inflammatory response.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to derivatives with modifications in the chromenone core, benzamide substituents, or linker groups. Key examples include:
Table 1: Structural Comparison of Selected Benzamide Derivatives
*Molecular weights calculated based on formulas.
Key Observations :
- Chromenone Modifications: The 7-methoxy-2-methyl substitution in the target compound likely enhances lipophilicity compared to unsubstituted chromenones (e.g., ’s trifluoromethyl variant). Methoxy groups can also influence π-π stacking interactions in crystal packing .
- Benzamide Substituents : Acetyl groups (as in the target compound and ) introduce ketone functionality, which may participate in hydrogen bonding or metabolic oxidation. In contrast, nitro or bromo substituents () increase electrophilicity, affecting reactivity and binding interactions .
- Linker Groups: Ether bridges (as in the target compound) provide conformational flexibility, whereas amide or alkylamino linkers () may restrict rotation, impacting target binding .
Biological Activity
N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 443.5 g/mol. Its structure features a benzamide moiety linked to a chromenyl ether, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25NO5 |
| Molecular Weight | 443.5 g/mol |
| InChI | InChI=1S/C27H25NO5/c1-16... |
| InChIKey | QOTFBWOAALLOJN-UHFFFAOYSA-N |
Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:
- Antiviral Activity : Compounds in the benzamide class have been shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication, particularly in hepatitis B virus (HBV) infections .
- Antioxidant Properties : The presence of methoxy and carbonyl groups may contribute to antioxidant activity, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Some studies suggest that derivatives of benzamide can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Antiviral Activity
In vitro studies have demonstrated that similar benzamide derivatives exhibit significant antiviral properties against HBV. For instance, compounds with structural similarities showed IC50 values ranging from 1.99 µM for wild-type HBV to 3.30 µM for drug-resistant strains . This suggests that this compound may also possess comparable antiviral efficacy.
Antioxidant Activity
The antioxidant capacity of related chromenyl compounds has been documented, indicating potential protective effects against oxidative damage in cellular models. These compounds can scavenge free radicals and reduce oxidative stress markers .
Anti-inflammatory Effects
Research on structurally similar compounds has indicated their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Study on Antiviral Efficacy : A study focused on the synthesis and evaluation of N-(phenyl)benzamide derivatives showed promising results against HBV, suggesting that modifications to the benzamide structure could enhance antiviral potency .
- Antioxidant Evaluation : Another investigation highlighted the antioxidant properties of methoxy-substituted chromenyl compounds, which could be extrapolated to predict similar effects for this compound .
- Inflammation Modulation : Research has indicated that certain benzamide derivatives can significantly reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
